N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a naphthalene ring system substituted with an ethoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine typically involves multi-step organic reactions. One common method involves the reaction of 2-ethoxynaphthalene with formaldehyde and a tetrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the tetrazole ring into an amine group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthoquinone derivatives, amine-substituted naphthalenes, and various substituted naphthalene compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[(2-ethoxynaphthalen-1-yl)methylidene]-2-ethyl-aniline: This compound shares a similar naphthalene structure but differs in the presence of an aniline group instead of a tetrazole ring.
[(2-ethoxy-1-naphthoyl)amino]methylboronic acid: Another related compound with a naphthalene core, but it contains a boronic acid group.
Uniqueness
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine is unique due to the presence of both an ethoxy group and a tetrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
775293-99-7 |
---|---|
Molecular Formula |
C15H17N5O |
Molecular Weight |
283.33g/mol |
IUPAC Name |
N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C15H17N5O/c1-3-21-14-9-8-11-6-4-5-7-12(11)13(14)10-16-15-17-18-19-20(15)2/h4-9H,3,10H2,1-2H3,(H,16,17,19) |
InChI Key |
LOXILTPKDFGYBB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC3=NN=NN3C |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC3=NN=NN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.